molecular formula C9H10BrN B1447730 1-Bromo-5,6,7,8-tetrahydroisoquinoline CAS No. 50388-18-6

1-Bromo-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B1447730
CAS No.: 50388-18-6
M. Wt: 212.09 g/mol
InChI Key: VRXOMWJRDOUVDX-UHFFFAOYSA-N
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Description

1-Bromo-5,6,7,8-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom attached to the first carbon of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Biochemical Analysis

Biochemical Properties

1-Bromo-5,6,7,8-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions are crucial as they influence the metabolism of neurotransmitters like dopamine and serotonin. The compound’s bromine atom enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, this compound can form complexes with various proteins, affecting their structural conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitter release and reuptake. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound affects the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can either upregulate or downregulate the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation rates. In vitro studies have shown that prolonged exposure can lead to increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors. At higher doses, it can induce neurotoxicity, characterized by motor deficits and neuronal cell death. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects the production of reactive oxygen species, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to cross cellular membranes. Accumulation of this compound in certain tissues can lead to localized effects, including tissue-specific toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 5,6,7,8-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 5,6,7,8-tetrahydroisoquinoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: 5,6,7,8-tetrahydroisoquinoline.

Scientific Research Applications

1-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of pharmaceuticals targeting neurological disorders and infectious diseases.

    Industry: Utilized in the synthesis of fine chemicals and as a building block in material science.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Chloro-5,6,7,8-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-Iodo-5,6,7,8-tetrahydroisoquinoline:

Uniqueness: 1-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be exploited in the synthesis of diverse organic compounds and in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOMWJRDOUVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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